6H05 is primarily sourced from various plant species, particularly those rich in terpenoid compounds. The classification of this compound can be understood through a hierarchical taxonomic structure that categorizes it within organic compounds. It is classified as an organic compound due to its carbon-based structure, which includes multiple carbon atoms bonded with hydrogen and other elements .
The classification hierarchy for organic compounds typically includes:
The synthesis of 6H05 can be achieved through various methods, including natural extraction from plant sources or synthetic organic chemistry techniques. The extraction method often involves solvent extraction or chromatography to isolate the compound from plant materials. Synthetic approaches may utilize cyclization reactions to form the tetracyclic structure characteristic of 6H05.
The molecular structure of 6H05 is defined by its tetracyclic framework, which consists of fused six-membered and five-membered rings. This unique configuration contributes to its chemical properties and biological activities.
Key structural data includes:
6H05 participates in various chemical reactions typical of terpenoids, such as:
These reactions are essential for understanding the reactivity and potential applications of 6H05 in organic synthesis and medicinal chemistry.
The mechanism of action for compounds like 6H05 often involves interactions with biological targets such as enzymes or receptors. For instance, norditerpenes are known for their potential anti-inflammatory and anticancer properties. The exact mechanism may include:
Data supporting these mechanisms often come from biochemical assays demonstrating the compound's effects on specific biological targets.
6H05 exhibits several notable physical and chemical properties that influence its behavior in various environments:
Relevant data regarding its stability, reactivity under different conditions, and spectral characteristics (NMR, IR) contribute to a comprehensive understanding of its properties.
The applications of 6H05 span various fields, particularly in pharmaceuticals and natural product chemistry. Its potential uses include:
6H05 (CAS 1469338-01-9 or 2061344-88-3 as TFA salt) represents a pioneering selective, allosteric inhibitor targeting the oncogenic K-Ras(G12C) mutant protein. This compound exploits the unique nucleophilicity of the cysteine residue introduced by the G12C mutation, enabling covalent modification that fundamentally alters the GTPase cycle. Unlike wild-type K-Ras, which exhibits picomolar affinity for GTP/GDP and rapid GTP hydrolysis facilitated by GTPase-activating proteins (GAPs), the K-Ras(G12C) mutant possesses impaired intrinsic and GAP-catalyzed hydrolysis. This results in sustained GTP-bound active signaling states that drive uncontrolled cellular proliferation [2] [8].
6H05 binds irreversibly to cysteine 12 within the switch-II pocket (S-IIP)—a cryptic allosteric site beneath the effector-binding switch-II region that becomes accessible only in the GDP-bound inactive conformation. Structural analyses reveal that occupation of this pocket by 6H05 induces profound conformational rearrangements in switch-I and switch-II domains. These changes disrupt the magnesium ion coordination essential for high-affinity nucleotide binding and displace glycine 60, a residue critical for γ-phosphate coordination in the active GTP-bound state [2] [6]. Consequently, 6H05-bound K-Ras(G12C) exhibits a shifted nucleotide preference, favoring GDP over GTP by 3.5- to 3.9-fold. This effectively "locks" the protein in its inactive state, preventing SOS1-mediated nucleotide exchange and impairing RAF kinase recruitment—key steps in MAPK pathway activation [2].
Table 1: Functional Consequences of 6H05 Binding to K-Ras(G12C)
Parameter | Untreated K-Ras(G12C) | 6H05-Treated K-Ras(G12C) |
---|---|---|
Relative GTP/GDP affinity | GTP preferred (0.6 ± 0.2) | GDP preferred (3.5 ± 0.8) |
SOS1-mediated nucleotide exchange | Functional | Inhibited |
RAF-RBD binding | High affinity | Disrupted |
Intrinsic GTP hydrolysis | Impaired | Further reduced |
The target selectivity of 6H05 arises from its dual dependence on the G12C mutation and the GDP-bound conformation of K-Ras. Mass spectrometry studies confirm no detectable binding to wild-type K-Ras (possessing three native cysteines) or to GTP-bound K-Ras(G12C), underscoring its mutant-selective and state-dependent mechanism [2] [4]. High-resolution co-crystal structures (1.29 Å) of 6H05 analogs bound to a "Cys-light" K-Ras(G12C) construct (C51S/C80L/C118S) reveal atomic-level interactions driving affinity:
The S-IIP, located between the central β-sheet and α2/α3 helices, measures approximately 432 Ų at the binding interface. Its formation requires substantial rearrangement of switch-II residues (60–76), which are disordered in most published Ras structures. Notably, replacing the thioether linker in 6H05 with methylene groups reduced binding potency by >90%, while optimized linkers (e.g., compound 6) increased relative potency to 4.2-fold over the parental fragment [2] [8].
Table 2: Structural Features of 6H05-K-Ras(G12C) Binding
Binding Element | Structural Role | Key Residues/Interactions |
---|---|---|
Covalent warhead | Irreversible engagement of Cys12 | Disulfide bond |
Dichlorophenyl group | Hydrophobic stabilization of S-IIP | Val 9, Met 72, Leu 79 |
Linker region | Hydrogen bonding to switch-II backbone | Glu 99, Gly 60 |
Solvent-exposed cap | No major interactions; allows chemical optimization | Variable substituents tolerated |
6H05 served as the foundational chemotype for clinically advanced KRASG12C inhibitors, though key distinctions exist in their chemical design and mechanistic profiles:
Mechanistically, all KRASG12C inhibitors share the core principle of trapping the inactive state. Yet 6H05 uniquely demonstrates activity against the homologous H-Ras(G12C) mutant without affecting wild-type isoforms—a selectivity profile mirrored by later compounds [1] [4]. Its role as a chemical scaffold enabled fragment-based optimization toward drug candidates; for example, replacing the disulfide tether with acrylamide yielded compound 12, which showed enhanced selectivity over serum albumin in co-incubation mass spectrometry assays [2].
Table 3: Evolution from 6H05 to Clinical KRASG12C Inhibitors
Feature | 6H05 | Sotorasib (AMG510) | Adagrasib (MRTX849) |
---|---|---|---|
Covalent warhead | Disulfide | Acrylamide | Vinyl sulfonamide |
Binding affinity | Moderate (μM range) | High (nM range) | High (nM range) |
Subpocket engagement | Central S-IIP | Central + o-subpocket | Central + o/p-subpockets |
H-Ras(G12C) inhibition | Yes | Limited data | Limited data |
Clinical status | Research tool | FDA-approved (2021) | Phase III |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7